molecular formula C18H26SSi2 B13680722 Bis[2-(trimethylsilyl)phenyl]sulfane

Bis[2-(trimethylsilyl)phenyl]sulfane

Cat. No.: B13680722
M. Wt: 330.6 g/mol
InChI Key: YHVUISWNMBNTMU-UHFFFAOYSA-N
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Description

Bis[2-(trimethylsilyl)phenyl]sulfane is a sulfur-bridged organosilicon compound featuring two 2-(trimethylsilyl)phenyl (TMS-Ph) groups. Its molecular formula is C₁₈H₂₄SSi₂, with an average molecular weight of 328.62 g/mol. The compound is characterized by steric bulk due to the ortho-positioned trimethylsilyl (TMS) groups on each phenyl ring, which influence its electronic properties and reactivity. This structure distinguishes it from simpler sulfides like diphenylsulfane (Ph₂S) and functionalized analogs such as pyridine-containing sulfides.

Properties

Molecular Formula

C18H26SSi2

Molecular Weight

330.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenyl)sulfanylphenyl]silane

InChI

InChI=1S/C18H26SSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3

InChI Key

YHVUISWNMBNTMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1SC2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyl)phenyl]sulfane typically involves the reaction of 2-(trimethylsilyl)phenyl lithium with sulfur. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(trimethylsilyl)phenyl]sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis[2-(trimethylsilyl)phenyl]sulfane is used as a precursor in the synthesis of more complex organosulfur compounds. It serves as a building block in the preparation of sulfoxides, sulfones, and other sulfur-containing molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials .

Mechanism of Action

The mechanism by which Bis[2-(trimethylsilyl)phenyl]sulfane exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, while the trimethylsilyl groups can be substituted with other functional groups. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Diphenylsulfane (Ph₂S)

  • Structure : Two phenyl groups linked by a sulfur atom.
  • This suggests steric and electronic factors critically influence reactivity.

Pyridine-Containing Sulfides (e.g., 2-(Phenylthio)pyridine)

  • Structure : Sulfur bridges a phenyl group and a pyridine ring.
  • Key Differences :
    • The pyridine ring introduces electron-withdrawing effects, altering coordination and directing properties compared to TMS-Ph groups.
    • Reactivity : Pyridine analogs exhibit lower reactivity in alkenylation reactions than benzyl/phenylethyl sulfides, likely due to reduced electron density at sulfur .

Ethynyl-Functionalized Sulfane (Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane)

  • Structure : Combines a sulfanyl group, ethynyl spacer, and TMS substituents.
  • Molecular formula (C₁₆H₂₆SSi₂) and mass (306.62 g/mol) differ due to the ethynyl moiety, impacting applications in benzyne precursor chemistry .

Imidazole Derivatives with Silyl Substituents

  • Example : 2-(4-(2,2-Bis(trimethylsilyl)vinyl)phenyl)-1,4,5-triphenyl-1H-imidazole.
  • Key Differences :
    • Steric hindrance from TMS groups reduces synthetic yields in imidazole derivatives, highlighting challenges in preparing highly substituted analogs .
    • Unlike the target compound, these systems prioritize heterocyclic cores over sulfur-bridged architectures.

o-Benzyne Precursors (e.g., 2-(Trimethylsilyl)phenyl Triflates)

  • Structure : Triflates with TMS groups for benzyne generation.
  • Key Differences :
    • Triflates (e.g., TPBT) eliminate under mild conditions to form arynes, whereas Bis[2-(trimethylsilyl)phenyl]sulfane lacks a leaving group, limiting its utility in benzyne chemistry .
    • Sulfur bridges may stabilize intermediates but require harsher conditions for elimination.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Key Features Reactivity in C−H Functionalization
Bis[2-(TMS)phenyl]sulfane C₁₈H₂₄SSi₂ Steric bulk from TMS groups Not reported; inferred low reactivity
Diphenylsulfane (Ph₂S) C₁₂H₁₀S Minimal steric hindrance No reaction observed
2-(Phenylthio)pyridine C₁₁H₉NS Electron-withdrawing pyridine ring Low reactivity
2-(TMS)phenyl triflate C₁₀H₁₁F₃O₃SSi Triflate leaving group High (benzyne precursor)

Research Findings and Implications

  • Steric Effects : The TMS groups in this compound impose significant steric constraints, reducing reactivity in C−H activation compared to less hindered sulfides .
  • Electronic Effects : Silicon’s electron-donating inductive effect may stabilize intermediates but is overshadowed by steric limitations in catalytic systems.
  • Synthetic Utility : Transition-metal-catalyzed C−S coupling (e.g., Cu/L-proline systems) could be adapted for its synthesis, though purification challenges are anticipated .

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